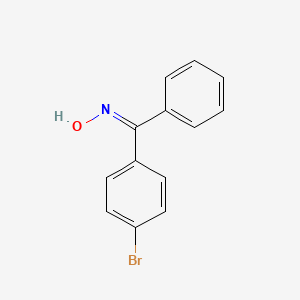![molecular formula C16H11N3O3S B5537141 4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, which are closely related to 4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one, has been explored through various methods. A notable approach involves a green catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, which is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Additionally, synthetic routes that include the Gewald reaction, tandem aza-Wittig reaction, and cyclization processes have been described for the efficient synthesis of related 2-methoxy-thieno[2,3-d]pyrimidin-4(3H)-one compounds (Lu et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within the thieno[3,2-d]pyrimidinone family has been extensively studied. For instance, the crystal structure of related compounds reveals significant insights into their molecular geometry, including the coplanarity of the thienopyridine ring and the dihedral angle between the thiophene plane and the pyridine plane (Liu et al., 2006). These structural characteristics are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones undergo various chemical reactions, leading to the synthesis of a broad range of derivatives with potential biological activities. The reactivity of these compounds towards different reagents, such as isothiocyanates, hydrazine, and orthoesters, has been explored to prepare novel derivatives through heterocyclization (Davoodnia et al., 2008). These reactions highlight the versatility and chemical richness of the thieno[3,2-d]pyrimidinone scaffold.
Applications De Recherche Scientifique
Synthesis and Biological Study
The synthesis of thienopyrimidine derivatives, including compounds similar to "4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one," has shown remarkable antimicrobial and anti-inflammatory activities. These compounds have been synthesized through various chemical reactions and tested for their biological activities, demonstrating significant potential as antimicrobial and anti-inflammatory agents (Tolba et al., 2018).
Anticancer Activities
Novel fused thiazolo[3,2-a]pyrimidinone derivatives and pyrimido[2,1-b][1,3]thiazinones have been synthesized and evaluated for their cytotoxic activity against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results revealed promising anticancer activity, highlighting the potential of these compounds in cancer research (Abbas et al., 2015).
Antioxidant and Enzyme Inhibition
Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibited activity levels in the micromolar/submicromolar range. Moreover, these compounds displayed significant antioxidant properties, with some derivatives showing enhanced inhibitory potency. The phenol or catechol hydroxyls present in these compounds are crucial for their pharmacophoric recognition, indicating their potential in therapeutic applications related to oxidative stress and enzyme inhibition (La Motta et al., 2007).
Antimicrobial Activity
The antimicrobial activities of substituted tricyclic compounds, including 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been explored, showing significant anti-bacterial and anti-fungal activities. These studies contribute to the understanding of the antimicrobial potential of thienopyrimidine derivatives, indicating their application in developing new antimicrobial agents (Mittal et al., 2011).
Eco-friendly Synthesis and Corrosion Inhibition
Research has also explored the eco-friendly synthesis of pyridopyrimidinone derivatives and their application as corrosion inhibitors for carbon steel in acidic media. These studies highlight the versatility of thienopyrimidine derivatives in industrial applications beyond their biological activities (Abdallah et al., 2018).
Propriétés
IUPAC Name |
11-(4-methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c1-22-9-4-2-8(3-5-9)11-7-6-10-12-13(23-15(10)17-11)14(20)19-16(21)18-12/h2-7H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGMVIHFWTZXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C4=C(S3)C(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(4-Methoxyphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
![5-(cyclobutylmethyl)-2-[3-(4-morpholinyl)-3-oxopropyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5537100.png)
![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![N-[4-(cyanomethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5537114.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)